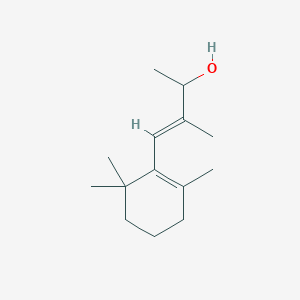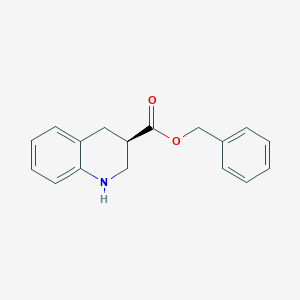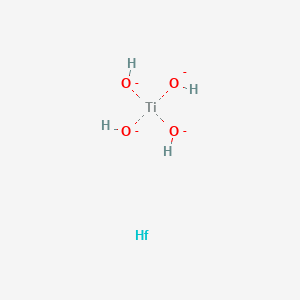
Hafnium titanium oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hafnium titanium oxide is a compound that combines the elements hafnium and titanium with oxygen. This compound is known for its unique properties, including high dielectric constant, high thermal stability, and excellent chemical resistance. These characteristics make it a valuable material in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hafnium titanium oxide can be synthesized through several methods, including:
Sol-Gel Method: This involves the hydrolysis and condensation of metal alkoxides, such as hafnium and titanium alkoxides, in a solution. The resulting gel is then dried and calcined to form the oxide.
Hydrothermal Synthesis: This method involves reacting hafnium and titanium precursors in an aqueous solution at high temperatures and pressures. This process can produce nanoparticles with controlled sizes and shapes.
Chemical Vapor Deposition (CVD): In this method, hafnium and titanium precursors are vaporized and then reacted with oxygen in a high-temperature chamber to form a thin film of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale sol-gel or hydrothermal processes. These methods are scalable and can produce high-purity materials suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Hafnium titanium oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxides.
Reduction: It can be reduced to lower oxidation states using reducing agents like hydrogen or carbon monoxide.
Substitution: Hafnium and titanium atoms in the oxide lattice can be substituted with other metal atoms to modify the material’s properties.
Common Reagents and Conditions
Oxidation: Oxygen or ozone at high temperatures.
Reduction: Hydrogen gas or carbon monoxide at elevated temperatures.
Substitution: Metal salts or organometallic compounds in a suitable solvent.
Major Products Formed
Oxidation: Higher oxides of hafnium and titanium.
Reduction: Lower oxides or elemental hafnium and titanium.
Substitution: Doped this compound with modified properties.
Applications De Recherche Scientifique
Hafnium titanium oxide has a wide range of scientific research applications, including:
Electronics: Used as a high-k dielectric material in semiconductor devices to improve performance and reduce power consumption.
Catalysis: Acts as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biomedical Applications: Investigated for use in drug delivery systems and as a component in bioactive coatings for implants.
Energy Storage: Utilized in the development of advanced batteries and supercapacitors due to its high dielectric constant and stability.
Mécanisme D'action
The mechanism by which hafnium titanium oxide exerts its effects depends on its application:
In Electronics: The high dielectric constant of this compound allows it to store more charge, making it an effective material for capacitors and other electronic components.
In Catalysis: The compound provides active sites for chemical reactions, facilitating the conversion of reactants to products.
In Biomedical Applications: Its biocompatibility and stability make it suitable for use in medical devices and drug delivery systems.
Comparaison Avec Des Composés Similaires
Hafnium titanium oxide can be compared with other similar compounds, such as:
Zirconium Titanium Oxide: Similar in structure and properties but with slightly different chemical behavior due to the presence of zirconium instead of hafnium.
Titanium Oxide: Known for its photocatalytic properties, titanium oxide is widely used in applications like solar cells and environmental remediation.
Conclusion
This compound is a versatile compound with a wide range of applications in electronics, catalysis, biomedical fields, and energy storage. Its unique properties, such as high dielectric constant and thermal stability, make it a valuable material for scientific research and industrial use.
Propriétés
Formule moléculaire |
H4HfO4Ti-4 |
|---|---|
Poids moléculaire |
294.38 g/mol |
Nom IUPAC |
hafnium;titanium;tetrahydroxide |
InChI |
InChI=1S/Hf.4H2O.Ti/h;4*1H2;/p-4 |
Clé InChI |
IQLBAKODPPKIOC-UHFFFAOYSA-J |
SMILES canonique |
[OH-].[OH-].[OH-].[OH-].[Ti].[Hf] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


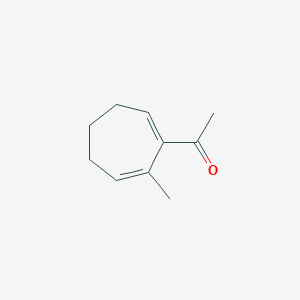
![1,4-Dihydro-4-[3-[[[[3-[4-(3-methoxyphenyl)-1-piperidinyl]propyl]amino]carbonyl]amino]phenyl]-2,6-dimethyl-3,5-dimethyl ester-3,5-pyridinedicarboxylic acid](/img/structure/B13818346.png)
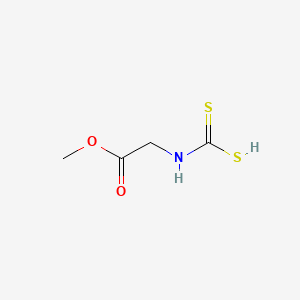

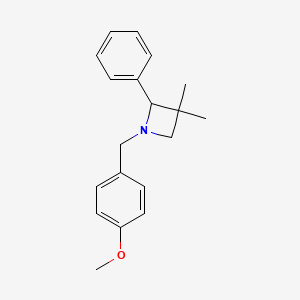


![1-Azabicyclo[2.2.2]oct-2-ene-3-methanol, 2-hydroxy-(9CI)](/img/structure/B13818376.png)
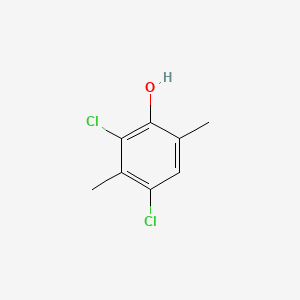
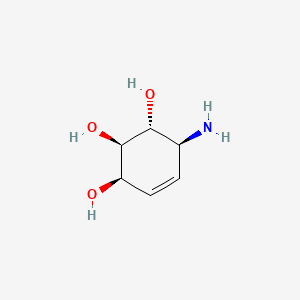
![2-[2-[(3-Ethyl-5-methyl-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-1-(3-sulfopropyl)naphtho[1,2-d]thiazolium hydroxide,inner salt](/img/structure/B13818393.png)
![N-[(Piperazin-1-yl)methyl]acetamide](/img/structure/B13818400.png)
